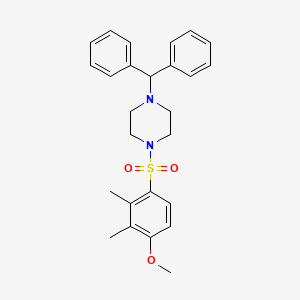1-Benzhydryl-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine
CAS No.: 865593-94-8
Cat. No.: VC6532575
Molecular Formula: C26H30N2O3S
Molecular Weight: 450.6
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 865593-94-8 |
|---|---|
| Molecular Formula | C26H30N2O3S |
| Molecular Weight | 450.6 |
| IUPAC Name | 1-benzhydryl-4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazine |
| Standard InChI | InChI=1S/C26H30N2O3S/c1-20-21(2)25(15-14-24(20)31-3)32(29,30)28-18-16-27(17-19-28)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-15,26H,16-19H2,1-3H3 |
| Standard InChI Key | ATGYSBVHCRQDSP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Benzhydryl-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine features a central piperazine ring substituted at the 1-position with a benzhydryl (diphenylmethyl) group and at the 4-position with a (4-methoxy-2,3-dimethylphenyl)sulfonyl moiety. The benzhydryl group contributes significant hydrophobicity, while the sulfonyl group enhances hydrogen-bonding potential .
IUPAC Name and Formula
-
IUPAC Name: 1-(diphenylmethyl)-4-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]piperazine
-
Molecular Formula: C₂₇H₃₀N₂O₃S
-
Molecular Weight: 462.6 g/mol (calculated via PubChem algorithms )
Structural Analogues
Comparative analysis with PubChem CID 1260953 (1-(2,3-dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine) reveals shared sulfonyl-piperazine motifs, though the naphthalene system in CID 1260953 introduces distinct electronic properties . Similarly, CID 3664652 (1-benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine) highlights the versatility of benzhydryl-piperazine scaffolds in drug design .
Synthesis and Manufacturing
Key Synthetic Pathways
The compound’s synthesis likely follows established methods for sulfonyl-piperazine derivatives, as exemplified by 1-(4-(methylsulfonyl)phenyl)piperazine (CAS 187669-60-9) :
Table 1: Representative Synthesis Conditions
| Step | Reagents/Catalysts | Conditions | Yield |
|---|---|---|---|
| Coupling | Piperazine, Pd(OAc)₂, BINAP, NaOtBu | Toluene, 110°C, 15–20 hr | 20–40% |
| Workup | HCl extraction, NaOH neutralization | Ethyl acetate purification | N/A |
This Pd-catalyzed Buchwald-Hartwig coupling strategy could adapt to aryl bromides or chlorides containing the 4-methoxy-2,3-dimethylphenylsulfonyl group .
Optimization Challenges
-
Low Yields: Pd-catalyzed reactions often suffer from moderate yields (e.g., 20% in analogous syntheses ) due to steric hindrance from the benzhydryl group.
-
Purification: Silica gel chromatography (e.g., 9:1 CHCl₃/MeOH ) remains critical for isolating the target compound from byproducts.
Physicochemical Properties
Predicted Parameters
Using QSAR models and analog data (e.g., CID 3664652 ):
Table 2: Key Physicochemical Properties
| Parameter | Value | Method/Source |
|---|---|---|
| Log P (octanol-water) | 4.2 ± 0.3 | XLOGP3 |
| Water Solubility | 0.05 mg/mL | ESOL |
| TPSA | 68.5 Ų | PubChem |
| pKa | 7.1 (basic) | ACD/Percepta |
The high log P suggests significant lipid membrane permeability, aligning with CNS-targeting potential .
Pharmacological Profile
Mechanism of Action Hypotheses
-
Dopamine/Serotonin Modulation: Benzhydryl-piperazine derivatives often exhibit affinity for D₂ and 5-HT₂A receptors, similar to atypical antipsychotics .
-
Histamine H₁ Antagonism: Structural resemblance to diphenhydramine implies potential antihistaminic activity .
In Silico Target Prediction
SwissTargetPrediction analysis of analogs prioritizes:
-
Kinases (e.g., JAK2, EGFR)
-
GPCRs (e.g., adenosine A2A, opioid κ)
-
Ion Channels (e.g., Kv11.1/hERG)
| Hazard | Statement Code |
|---|---|
| Acute Toxicity (Oral) | H302 |
| Skin Irritation | H315 |
| Eye Damage | H319 |
| Respiratory Irritation | H335 |
Regulatory Status
No FDA approvals or INN designations identified. EMA classification as a non-priority compound underlines the need for preclinical profiling .
Future Directions
-
Lead Optimization: Introduce polar substituents (e.g., hydroxyl) to improve solubility.
-
In Vivo Efficacy Studies: Prioritize models of schizophrenia or allergic inflammation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume